

Application Notes and Protocols for BPU17 Administration in Subretinal Fibrosis Models

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Compound of Interest

Compound Name: BPU17

Cat. No.: B15578675

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Introduction

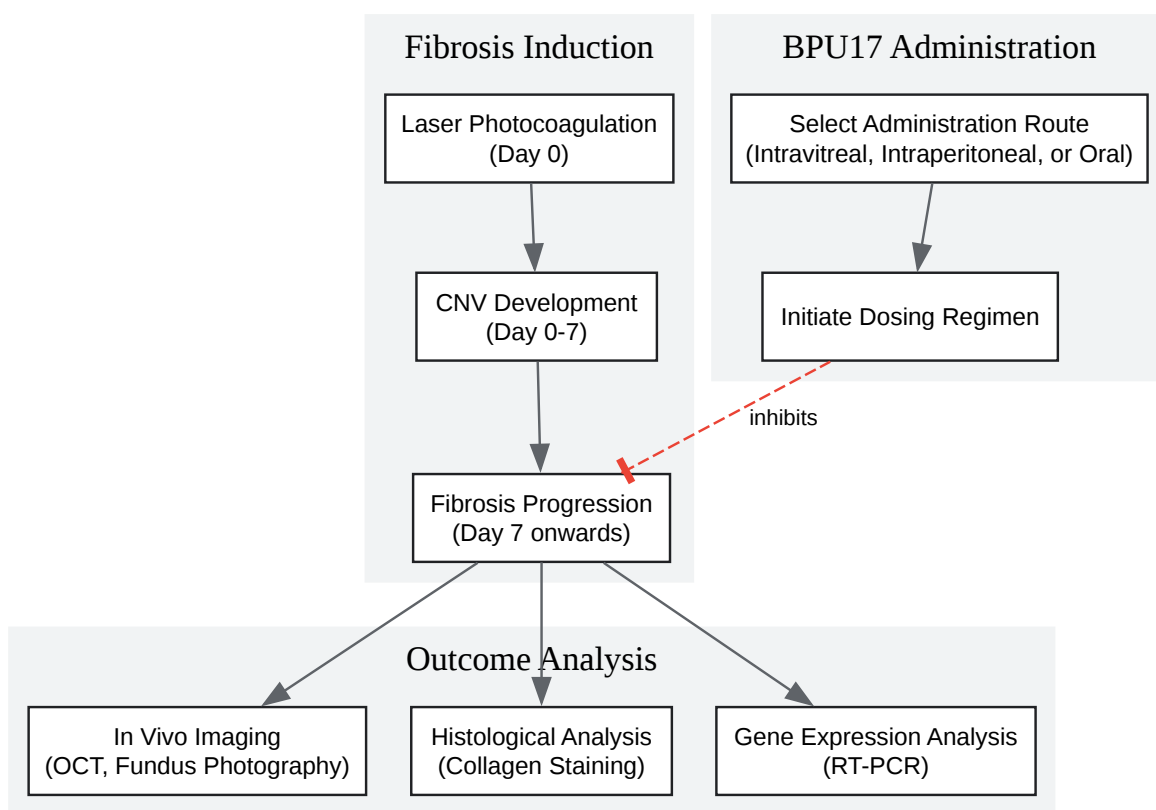
Subretinal fibrosis represents a terminal stage of several retinal diseases, most notably neovascular age-related macular degeneration (nAMD), leading to irreversible vision loss. Current therapeutic strategies are limited in their ability to address the fibrotic component of the disease. **BPU17**, a novel benzoylphenylurea derivative, has emerged as a promising anti-fibrotic agent. These application notes provide a comprehensive overview of **BPU17**'s mechanism of action and detailed protocols for its administration in preclinical subretinal fibrosis models.

BPU17 has demonstrated potent anti-myofibroblast activity, inhibiting the epithelial-mesenchymal transition (EMT) of retinal pigment epithelial (RPE) cells, a key process in the development of subretinal fibrosis.^{[1][2]} In vivo studies have confirmed its ability to inhibit subretinal fibrosis in a mouse model of retinal degeneration.^{[1][2]}

Mechanism of Action

BPU17 exerts its anti-fibrotic effects through a distinct signaling pathway. It directly binds to prohibitin 1 (PHB1), disrupting the interaction between PHB1 and PHB2. This interference leads to mild mitochondrial dysfunction, which in turn suppresses the expression of the serum response factor (SRF) and its cofactor, cysteine and glycine-rich protein 2 (CRP2). The

inactivation of SRF-dependent transcription ultimately leads to the suppression of collagen synthesis and cell motility in RPE-derived myofibroblasts.[1][2]



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References

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- 2. The benzoylphenylurea derivative BPU17 acts as an inhibitor of prohibitin and exhibits antifibrotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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